molecular formula C14H17NO3 B13479704 Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13479704
M. Wt: 247.29 g/mol
InChI Key: AFSIUZFPPBFUKI-UHFFFAOYSA-N
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Description

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate, while reduction could produce this compound derivatives.

Scientific Research Applications

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and benzyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C14H17NO3/c16-12-8-15(10-14(12)6-7-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2

InChI Key

AFSIUZFPPBFUKI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(CC2O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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